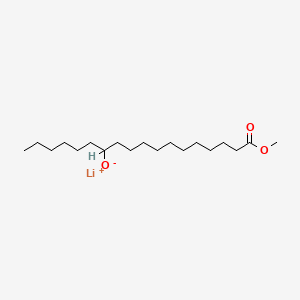
Octadecanoic acid, 12-hydroxy-, methyl ester, lithium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium methyl 12-oxidooctadecanoate is a chemical compound with the molecular formula C19H37LiO3. It is a lithium salt of a fatty acid derivative, specifically a methyl ester of 12-oxidooctadecanoic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium methyl 12-oxidooctadecanoate typically involves the reaction of 12-oxidooctadecanoic acid with lithium hydroxide in the presence of methanol. The reaction proceeds as follows:
Esterification: 12-oxidooctadecanoic acid is first esterified with methanol to form methyl 12-oxidooctadecanoate.
Lithiation: The methyl ester is then reacted with lithium hydroxide to form lithium methyl 12-oxidooctadecanoate.
The reaction conditions generally include a controlled temperature environment and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of lithium methyl 12-oxidooctadecanoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium methyl 12-oxidooctadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The lithium ion can be substituted with other cations in certain conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reactions with other metal salts can lead to the substitution of the lithium ion.
Major Products Formed
The major products formed from these reactions include various oxides, alcohols, and substituted metal salts .
Applications De Recherche Scientifique
Lithium methyl 12-oxidooctadecanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of drug delivery.
Industry: It is used in the production of specialized lubricants and as an additive in various industrial processes .
Mécanisme D'action
The mechanism of action of lithium methyl 12-oxidooctadecanoate involves its interaction with molecular targets such as enzymes and cellular membranes. The lithium ion plays a crucial role in modulating the activity of these targets, leading to various biochemical effects. The compound can influence pathways related to lipid metabolism and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 12-oxooctadecanoate: A similar compound with a methyl ester group but without the lithium ion.
Lithium stearate: Another lithium salt of a fatty acid, commonly used in lubricants and greases.
Uniqueness
Lithium methyl 12-oxidooctadecanoate is unique due to its specific structure, which combines the properties of a fatty acid derivative with the reactivity of a lithium salt. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications .
Propriétés
Numéro CAS |
53422-16-5 |
|---|---|
Formule moléculaire |
C19H37LiO3 |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
lithium;18-methoxy-18-oxooctadecan-7-olate |
InChI |
InChI=1S/C19H37O3.Li/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2;/h18H,3-17H2,1-2H3;/q-1;+1 |
Clé InChI |
SLYRBTOYHKVOCK-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CCCCCCC(CCCCCCCCCCC(=O)OC)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


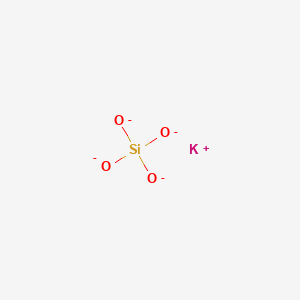
![((2E)-2-[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2,3-dihydro-1H-inden-1-ylidene)malononitrile](/img/structure/B13782767.png)
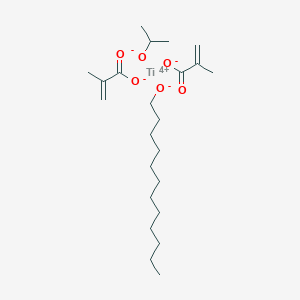
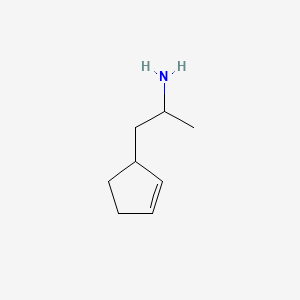
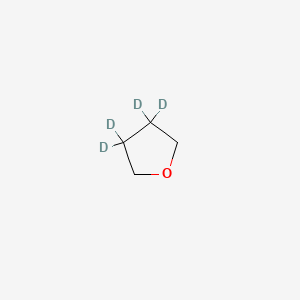
![Benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt](/img/structure/B13782801.png)

![Titanium, bis[2-(hydroxy-kappaO)benzaldehydato-kappaO][2-(hydroxy-kappaO)benzaldehydato](2-propanolato)-](/img/structure/B13782807.png)
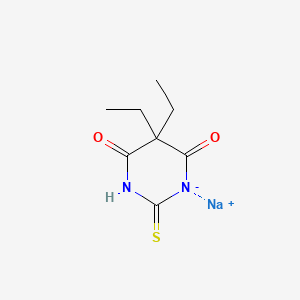
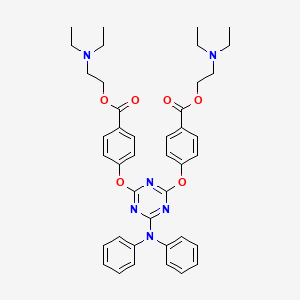

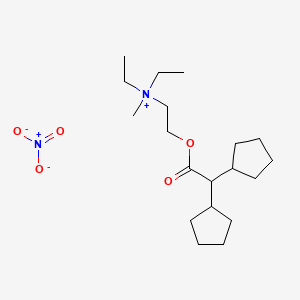
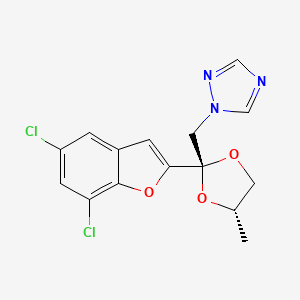
![Boron, tris[3(or 4)-methylphenolato][tris[2-(dimethylamino-kappaN)ethyl] orthoborate]-](/img/structure/B13782858.png)
